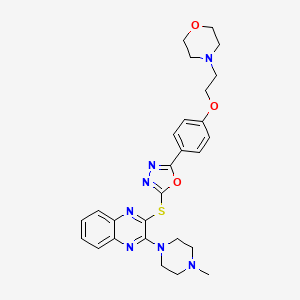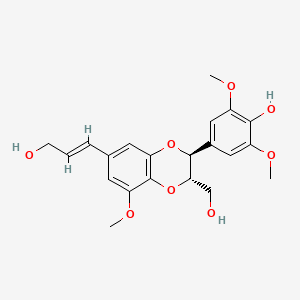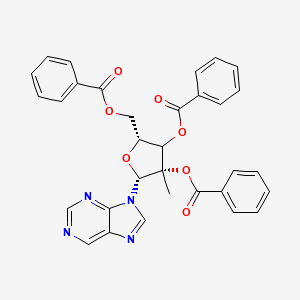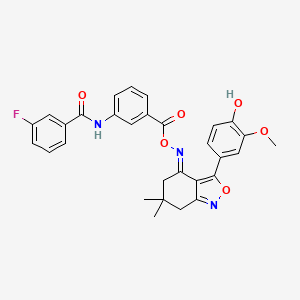
Naringenin-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naringenin-d4 is a deuterated form of naringenin, a flavonoid predominantly found in citrus fruits such as grapefruits and oranges. This compound is known for its potent antioxidant, anti-inflammatory, and antiviral properties. The deuterium atoms in this compound replace the hydrogen atoms, making it useful in various scientific studies, particularly in pharmacokinetics and metabolism research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Naringenin-d4 can be synthesized through several methods. One common approach involves the deuteration of naringenin using deuterated reagents. The process typically includes the following steps:
Deuteration of Starting Materials: The starting materials, such as deuterated benzaldehyde and deuterated acetophenone, are prepared.
Condensation Reaction: These deuterated starting materials undergo a condensation reaction in the presence of a base, forming deuterated chalcone.
Cyclization: The deuterated chalcone is then cyclized under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques like crystallization, chromatography, or recrystallization to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Naringenin-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form naringenin chalcone-d4.
Reduction: It can be reduced to form dihydro-naringenin-d4.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride or benzoyl chloride can be used for acetylation or benzoylation reactions.
Major Products:
Oxidation: Naringenin chalcone-d4.
Reduction: Dihydro-naringenin-d4.
Substitution: Acetylated or benzoylated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Naringenin-d4 has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy due to its deuterium labeling.
Biology: this compound is used to study metabolic pathways and enzyme kinetics.
Medicine: It is investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antiviral activities.
Industry: this compound is used in the development of pharmaceuticals and nutraceuticals, particularly in the formulation of antioxidant and anti-inflammatory products
Wirkmechanismus
Naringenin-d4 exerts its effects through several mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms.
Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Antiviral Activity: It interferes with viral replication and assembly, particularly in the case of dengue virus.
Molecular Targets and Pathways: this compound targets various signaling pathways, including the nuclear factor kappa B (NF-κB) pathway, mitogen-activated protein kinase (MAPK) pathway, and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway
Vergleich Mit ähnlichen Verbindungen
Naringenin-d4 is compared with other similar compounds such as:
Naringin: A glycoside form of naringenin, found in citrus fruits. Naringin has similar antioxidant and anti-inflammatory properties but differs in its glycosidic structure.
Hesperetin: Another flavonoid found in citrus fruits, known for its antioxidant and anti-inflammatory activities. Hesperetin differs in its hydroxylation pattern.
Quercetin: A flavonoid found in many fruits and vegetables, known for its potent antioxidant and anti-inflammatory properties. Quercetin has a different structure with additional hydroxyl groups.
Uniqueness of this compound: this compound’s uniqueness lies in its deuterium labeling, which makes it particularly useful in metabolic and pharmacokinetic studies. The presence of deuterium atoms allows for precise tracking and analysis in biological systems, providing valuable insights into the compound’s behavior and effects .
Eigenschaften
Molekularformel |
C15H12O5 |
|---|---|
Molekulargewicht |
276.28 g/mol |
IUPAC-Name |
(2S)-5,7-dihydroxy-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-6,13,16-18H,7H2/t13-/m0/s1/i1D,2D,3D,4D |
InChI-Schlüssel |
FTVWIRXFELQLPI-MNZXJJDISA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)[2H])[2H])O)[2H] |
Kanonische SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(4-Aminobutyl)-6-(2,5-difluorophenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12403400.png)

![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12403409.png)



![Acetic acid;7',19'-dihydroxyspiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-1-one](/img/structure/B12403437.png)
![[(2S,4S,5R)-4-acetyloxy-3-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12403443.png)




![N-[3-[[1-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-methylpropan-2-yl]oxy-diphenylsilyl]oxypropyl]-6-(azidomethyl)pyridine-3-carboxamide](/img/structure/B12403486.png)
